molecular formula C22H16N4O3S B2391587 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 396722-37-5

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B2391587
CAS RN: 396722-37-5
M. Wt: 416.46
InChI Key: CILHELOYLFBJEF-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, also known as TPN-22, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized by researchers at the University of Illinois in 2011, and since then, it has been extensively studied for its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Antimicrobial Activity

The synthesis of 1,3,4-thiadiazole derivatives involving this compound has led to interesting findings related to antimicrobial properties . Researchers have tested these derivatives against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four of these compounds exhibited superior antimicrobial activity compared to others. Further studies could explore their mechanisms of action and potential clinical applications.

Estrogen Receptor Ligands

While not directly related to the compound itself, a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been developed using similar pyrazole derivatives. These compounds serve as ligands for the estrogen receptor, making them relevant in the field of endocrinology and hormone-related research .

Catalytic Reduction of Nitrophenols

Although not the primary focus of this compound, its properties contribute to efficient catalysts for the reduction of nitrophenols. These applications are embedded in nanomaterials, which play a crucial role in catalytic processes .

Antinociceptive Effects

Compounds derived from this class have been investigated for their antinociceptive effects on nociceptive pathways within the nervous system. Researchers evaluated their impact on mechanical, thermal, and chemical stimuli using tail-clip, hot-plate, and acetic acid-induced writhing tests. These investigations provide insights into potential pain management applications .

properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-22(18-7-3-5-14-4-1-2-6-17(14)18)23-21-19-12-30-13-20(19)24-25(21)15-8-10-16(11-9-15)26(28)29/h1-11H,12-13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHELOYLFBJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

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